molecular formula C9H9N B048291 (2-Isocyanoethyl)benzene CAS No. 59795-89-0

(2-Isocyanoethyl)benzene

Cat. No. B048291
CAS RN: 59795-89-0
M. Wt: 131.17 g/mol
InChI Key: XIJXCJCWHKUKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(2-Isocyanoethyl)benzene," such as alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate and isochromeno[3,4-b]pyrrole derivatives, involves multicomponent reactions that efficiently construct multiple functional groups and carbon-carbon bonds in a single step, demonstrating high atom economy and versatility of isocyanides in synthetic chemistry (Ebrahim Soleimani & Mohsen Zainali, 2011).

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as didodecyl[1]benzothieno[3,2-b][1]benzothiophene isomers, have been extensively studied, revealing that molecular packing significantly affects charge carrier transport and electronic properties. These findings are crucial for the development of materials with high charge carrier mobility in organic electronics (Yusuke Tsutsui et al., 2016).

Chemical Reactions and Properties

The isomerization reactions, for example, of benzo[8,9]bicyclo[5.2.0]nona-2,4,8-triene compounds, and the interactions with L3M(CO)3 complexes highlight the chemical reactivity and transformation capabilities of benzene derivatives, underlining the diverse reactivity patterns that can be leveraged for creating novel chemical structures (P. Berno et al., 1986).

Physical Properties Analysis

The study of benzene derivatives, including their structure, reactivity, and formation of stable compounds with unique physical properties such as charge carrier mobility, offers insights into designing materials with specific electronic characteristics. These investigations pave the way for advancements in organic electronics and materials science (Yusuke Tsutsui et al., 2016).

Chemical Properties Analysis

The exploration of multicomponent reactions involving isocyanides signifies a methodological advancement in the synthesis of complex molecules, showcasing the chemical versatility and efficiency of incorporating isocyanides into multifunctional structures. This approach is crucial for the development of novel compounds with potential applications in various fields (Ebrahim Soleimani & Mohsen Zainali, 2011).

Scientific Research Applications

  • Electronic and Material Science : A study by Tsutsui et al. (2016) in "Advanced Materials" highlighted the high interfacial mobility of a benzothiophene derivative for charge carrier transport, significant for electronics (Tsutsui et al., 2016).

  • Chemical Synthesis : Research on the synthesis of 1,3-bis(isocyanatomethyl) benzene by Jianxun et al. (2018) showed a safe and environmentally friendly process with high yield, which is important for industrial chemistry (Jianxun et al., 2018).

  • Health Effects of Benzene : Kalf (1987) in "Critical Reviews in Toxicology" discussed the genotoxic, hematotoxic, and carcinogenic effects of benzene, mediated through its metabolites (Kalf, 1987).

  • Chemical Physics : Ohnishi et al. (1962) in "Journal of Chemical Physics" studied the radicals produced by irradiation of benzene and its derivatives, which is crucial for understanding chemical reactions involving these compounds (Ohnishi et al., 1962).

  • Environmental Interactions : Singh et al. (2010) in "Chemosphere" researched the effects of co-exposure of benzene with other compounds, revealing insights into environmental interactions and toxicity (Singh et al., 2010).

  • Occupational Health : Smith (2010) in "Annual Review of Public Health" explored the health effects of benzene exposure, particularly its association with acute leukemia and other hematological cancers, highlighting occupational health concerns (Smith, 2010).

Mechanism of Action

Target of Action

It is known that isocyanates, a group to which this compound belongs, often react with small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Mode of Action

(2-Isocyanoethyl)benzene, as an isocyanate, can undergo reactions with water to form carbamate or imidic acid . The hydrolysis can occur across both the N-C and C-O bonds of the isocyanate via concerted mechanisms . The exact mode of action of this compound might depend on the specific context of its use, such as the presence of other reactants and the environmental conditions.

Biochemical Pathways

It’s known that benzene, a structurally related compound, can alter disease-relevant pathways and genes in a dose-dependent manner

Pharmacokinetics

It’s known that the compound is a clear light yellow liquid . It has a boiling point of 52°C at 2.2503 mmHg and a density of 0.95 . It’s soluble in chloroform and ethyl acetate, and it should be stored in a refrigerator (+4°C) . These properties might influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can catalyze its reaction to form carbamate or imidic acid . Additionally, the temperature and pH of the environment might also affect its reactivity and stability.

Safety and Hazards

“(2-Isocyanoethyl)benzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-isocyanoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJXCJCWHKUKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59795-89-0
Record name 2-Isocyanoethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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